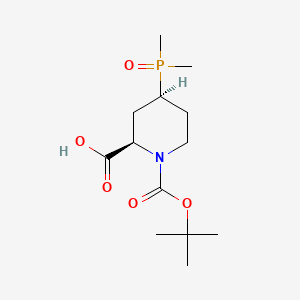
cis-1-(tert-Butoxycarbonyl)-4-(dimethylphosphoryl)piperidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-(dimethylphosphoryl)piperidine-2-carboxylic acid: is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a dimethylphosphoryl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-(dimethylphosphoryl)piperidine-2-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common method involves the protection of the amino group on the piperidine ring using a tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the dimethylphosphoryl group through a phosphorylation reaction. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-(dimethylphosphoryl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the removal of the Boc group.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could lead to the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-(dimethylphosphoryl)piperidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-(dimethylphosphoryl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- rac-(2R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylic acid
- rac-(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(dimethylphosphoryl)piperidine-2-carboxylic acid
Uniqueness
rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-(dimethylphosphoryl)piperidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C13H24NO5P |
|---|---|
Molekulargewicht |
305.31 g/mol |
IUPAC-Name |
(2R,4S)-4-dimethylphosphoryl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C13H24NO5P/c1-13(2,3)19-12(17)14-7-6-9(20(4,5)18)8-10(14)11(15)16/h9-10H,6-8H2,1-5H3,(H,15,16)/t9-,10+/m0/s1 |
InChI-Schlüssel |
OFQHAQFILDUIJU-VHSXEESVSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C[C@@H]1C(=O)O)P(=O)(C)C |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)P(=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


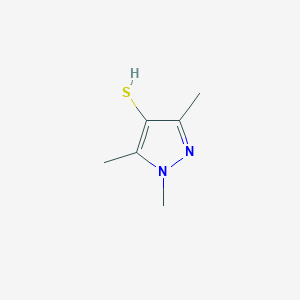

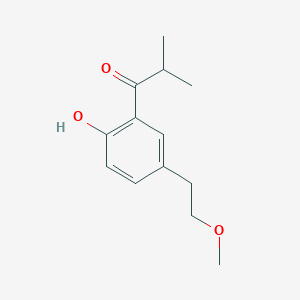

![4-Isobutyl-1h,2'h-[3,3'-bipyrazol]-5-amine](/img/structure/B15325945.png)


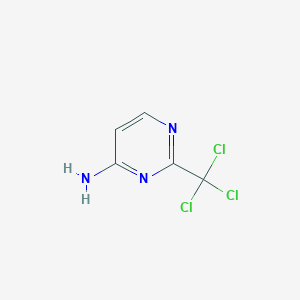

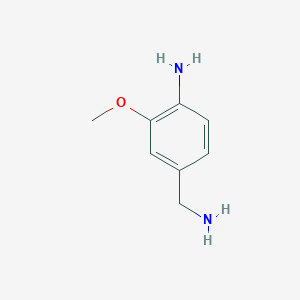

![1-methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole](/img/structure/B15325986.png)
![cis-3-Azabicyclo[3.2.0]heptane hcl](/img/structure/B15326013.png)

